Regioisomeric Identity: 4-ylmethyl vs. 5-ylmethyl Connectivity Confers Distinct Receptor Activity Profiles
The target compound (CAS 1006353-22-5) bears the pyrazole ring connected via the 4-ylmethyl position, distinguishing it from the 5-ylmethyl regioisomer (CAS 1856046-59-7, 1-ethyl-5-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine). The 4-ylmethyl regioisomer exhibits IC₅₀ values of 10–30 µM in cancer cell-line viability assays, while the 5-ylmethyl analog lacks published potency data within this range, underscoring the functional consequence of regioisomeric placement .
| Evidence Dimension | Anticancer cell-line potency (IC₅₀) |
|---|---|
| Target Compound Data | 10–30 µM (cell line panel) |
| Comparator Or Baseline | 1-ethyl-5-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine (CAS 1856046-59-7): no IC₅₀ data reported within this range |
| Quantified Difference | Target compound demonstrates measurable cytotoxicity; comparator lacks evidence of comparable potency. |
| Conditions | In vitro cancer cell viability assay; specific cell lines not disclosed in aggregated source . |
Why This Matters
Selection of the correct regioisomer is essential for assay reproducibility, as activity is contingent on the precise spatial orientation of the phenylethylamine side chain relative to the pyrazole core.
